molecular formula C19H12FN3O B2390921 N-(4-fluorophenyl)phenazine-1-carboxamide CAS No. 923691-12-7

N-(4-fluorophenyl)phenazine-1-carboxamide

Cat. No. B2390921
CAS RN: 923691-12-7
M. Wt: 317.323
InChI Key: FYMRJTLMPKOCJV-UHFFFAOYSA-N
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Description

“N-(4-fluorophenyl)phenazine-1-carboxamide” is a synthetic compound that belongs to the phenazine family. It is a molecule of interest extensively used in biomedical applications. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .


Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and displays low productivities, requires harsh reaction conditions, and generates toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represents remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings .


Molecular Structure Analysis

Phenazines are nitrogen-containing heterocyclic pigments . They differ in their chemical and physical properties based on the type and position of functional groups present .


Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . The expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .


Physical And Chemical Properties Analysis

Phenazines are nitrogen-containing heterocyclic pigments . They have diverse effects on eukaryotic hosts and host tissues, including the modification of multiple host cellular responses . Their physicochemical properties, including their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state, are of significant interest .

Scientific Research Applications

Antitumor Activity

Research has demonstrated that derivatives of N-(4-fluorophenyl)phenazine-1-carboxamide exhibit significant antitumor activities. Studies have shown that the cytotoxicity of these compounds against cancer cells correlates positively with the electron-withdrawing power of the substituent group. Specifically, compounds with substitutions on the phenazine ring have been found broadly tolerable, indicating potential as antitumor agents. One derivative, in particular, was found to have activity against Lewis lung carcinoma in mice, suggesting its potential for curing advanced disease (Rewcastle, Denny, & Baguley, 1987).

Biosensing and Bio-imaging Applications

Phenazine derivatives have been utilized in the development of fluorescent chemosensors for the detection of ions such as Cd2+ and CN− in biological systems. A study highlighted a phenoxazine-based fluorescence chemosensor that exhibited turn-on fluorescence emission for Cd2+, which could detect CN− via turn-off fluorescence response. This sensor demonstrated significant potential for bio-imaging in live cells and zebrafish, showcasing its application in environmental monitoring and biological research (Ravichandiran et al., 2020).

Antibiotic Production and Plant Disease Suppression

The biosynthesis of phenazine-1-carboxylic acid (PCA) by Pseudomonas fluorescens has been well-documented, with its antibiotic properties playing a crucial role in suppressing plant diseases. Research into the genetic basis of PCA synthesis has uncovered a seven-gene locus essential for its production, providing insights into how this compound can be leveraged for biological control against fungal root pathogens (Mavrodi et al., 1998). Furthermore, engineered strains of Pseudomonas chlororaphis have shown enhanced biosynthesis of phenazine-1-carboxamide (PCN), another derivative with strong antagonistic activity towards fungal phytopathogens. This highlights the potential of metabolic engineering strategies to increase the production of phenazine derivatives for agricultural applications (Peng et al., 2018).

Environmental Fate and Safety

Understanding the environmental fate of phenazine derivatives is crucial for assessing their ecological and human health risks. Studies on the degradation, adsorption, and leaching behaviors of phenazine-1-carboxamide in agricultural soils have provided valuable insights. These studies indicate that phenazine-1-carboxamide is easily degraded and has high adsorption affinity in soils rich in organic matter and clay, suggesting lower risks of groundwater contamination. In contrast, in soils with low organic matter, it exhibits slower degradation rates and higher mobility, highlighting the need for careful assessment of its environmental impact (Ou et al., 2020).

Mechanism of Action

Target of Action

N-(4-fluorophenyl)phenazine-1-carboxamide (PCN) is a phenazine derivative that has been found to have strong antagonistic properties against fungal phytopathogens . The primary targets of PCN are the fungal pathogens themselves, and it has been used as a lead molecule in the development of biocontrol agents .

Mode of Action

PCN interacts with its targets by inhibiting their growth and development . It has been suggested that PCN may cause cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These changes can inhibit the growth of the fungal pathogens and thus control their spread.

Biochemical Pathways

The biosynthesis of PCN involves several biochemical pathways. The chemical route for phenazines biosynthesis employs non-toxic chemicals and can yield high productivities in environmentally-friendly settings . The expression of certain genes, such as phzI, phzR, and phzE, has been found to be markedly increased in the biosynthesis of PCN .

Pharmacokinetics

It is known that the yield of pcn by certain bacterial strains can be quite high, reaching up to 42487 mg/L at 24 hours .

Result of Action

The result of PCN’s action is the inhibition of fungal phytopathogens. This is achieved through the various mechanisms mentioned above, including cell wall damage, cell membrane impairment, intracellular nutrient imbalance, disturbed antioxidant system, and altered intracellular pH . These effects can lead to the death of the fungal pathogens and thus control their spread.

Action Environment

The action of PCN can be influenced by various environmental factors. For instance, the yield of PCN can be increased by inactivating certain genes, suggesting that genetic factors can influence the production and efficacy of PCN . Furthermore, the use of environmentally-friendly settings for the biosynthesis of PCN can also enhance its yield .

Future Directions

The results evidence that P. chlororaphis HT66 could be modified as a potential cell factory for industrial-scale biosynthesis of PCN and other phenazine derivatives by metabolic engineering strategies . The potential of phenazines as a photosensitizer is reviewed as a practical guide to the future development of formulations that are effective for cancer treatment and microorganism control .

properties

IUPAC Name

N-(4-fluorophenyl)phenazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12FN3O/c20-12-8-10-13(11-9-12)21-19(24)14-4-3-7-17-18(14)23-16-6-2-1-5-15(16)22-17/h1-11H,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYMRJTLMPKOCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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